D-Fructose 6-phosphate disodium salt hydrate
Overview
Description
D-Fructose 6-phosphate disodium salt hydrate is a chemical compound with the empirical formula C6H11Na2O9P · xH2O. It is a sugar intermediate in the glycolytic pathway, produced by the isomerization of glucose-6-phosphate by the enzyme phosphoglucoisomerase . This compound plays a crucial role in various biochemical processes and is widely used in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Fructose 6-phosphate disodium salt hydrate is synthesized through the isomerization of glucose-6-phosphate. The enzyme phosphoglucoisomerase catalyzes this reaction, converting glucose-6-phosphate into fructose-6-phosphate . The reaction conditions typically involve an aqueous solution at a controlled temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound involves the fermentation of glucose using specific bacterial strains such as Corynebacterium . The fermentation process is followed by purification steps to isolate the desired compound. The final product is then crystallized and hydrated to obtain the disodium salt hydrate form.
Chemical Reactions Analysis
Types of Reactions
D-Fructose 6-phosphate disodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce different sugar acids.
Reduction: It can be reduced to form sugar alcohols.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include sugar acids, sugar alcohols, and various substituted sugar derivatives. These products have significant applications in biochemical research and industrial processes.
Scientific Research Applications
D-Fructose 6-phosphate disodium salt hydrate is extensively used in scientific research due to its role as a glycolytic intermediate. Some of its applications include:
Biology: It helps in characterizing enzymes involved in glycolysis and gluconeogenesis.
Industry: It is used in the production of various biochemical products and as a research reagent in the development of new drugs and therapies.
Mechanism of Action
D-Fructose 6-phosphate disodium salt hydrate exerts its effects by participating in the glycolytic pathway. It is converted into fructose-1,6-bisphosphate by the enzyme phosphofructokinase, which is a key regulatory step in glycolysis . This conversion is crucial for the production of ATP and other metabolic intermediates. The molecular targets involved include various glycolytic enzymes and regulatory proteins that control the flux of metabolites through the pathway.
Comparison with Similar Compounds
Similar Compounds
D-Glucose 6-phosphate disodium salt hydrate: Another glycolytic intermediate that is isomerized to form D-Fructose 6-phosphate.
D-Fructose 1,6-bisphosphate trisodium salt hydrate: A downstream product in the glycolytic pathway that is formed from D-Fructose 6-phosphate.
6-Phosphogluconic acid trisodium salt: An intermediate in the pentose phosphate pathway, which is another metabolic pathway involving glucose derivatives.
Uniqueness
D-Fructose 6-phosphate disodium salt hydrate is unique due to its specific role in glycolysis and its ability to regulate key metabolic enzymes. Its structural properties and reactivity make it a valuable tool in biochemical research and industrial applications.
Properties
IUPAC Name |
disodium;[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate;hydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2/t4-,5-,6-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUNTNXPFPTURB-BQHLMXRXSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Na2O10P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Research Organics MSDS] | |
Record name | D-Fructose-6-phosphate, disodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13688 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
26177-86-6 | |
Record name | D-Fructose, 6-(dihydrogen phosphate), sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Fructose, 6-(dihydrogen phosphate), disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.